molecular formula C20H21NO5 B14001600 N-carbobenzyloxy-hydroxyproline, benzyl ester

N-carbobenzyloxy-hydroxyproline, benzyl ester

Cat. No.: B14001600
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-UHFFFAOYSA-N
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Description

N-Carbobenzyloxy-hydroxyproline, benzyl ester (Cbz-Hyp-OBzl) is a protected derivative of hydroxyproline, an imino acid critical in collagen structure and peptide synthesis. The compound features a benzyloxycarbonyl (Cbz) group at the N-terminus and a benzyl ester at the carboxyl terminus. This dual protection enhances stability during synthetic processes, particularly in solid-phase peptide synthesis (SPPS), while the benzyl ester group increases lipophilicity, facilitating membrane penetration in prodrug applications .

Properties

IUPAC Name

dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation of this compound involves two main protection steps:

  • Introduction of the N-carbobenzyloxy (Cbz) protecting group on the amino group of hydroxy-L-proline.
  • Formation of the benzyl ester on the carboxyl group.

These steps are typically conducted sequentially or sometimes simultaneously under controlled conditions to achieve high purity and yield.

Protection of the Amino Group with Carbobenzoxy (Cbz)

The amino group of hydroxy-L-proline is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction forms the N-carbobenzyloxy derivative.

  • Reaction conditions: The amino acid or its salt is dissolved in an aqueous or mixed solvent system, and benzyl chloroformate is added dropwise under stirring at low temperature (e.g., 0°C to room temperature).
  • Base: Triethylamine or sodium bicarbonate neutralizes the hydrochloric acid generated.
  • Outcome: Formation of N-carbobenzyloxy-hydroxy-L-proline with high selectivity.

This method is well documented and yields a protected amino acid suitable for further esterification or peptide coupling.

Formation of the Benzyl Ester

The carboxyl group of N-carbobenzyloxy-hydroxy-L-proline is converted into the benzyl ester typically by reaction with benzyl bromide or benzyl chloride in the presence of a base.

  • Typical procedure: The N-Cbz-hydroxy-L-proline or its salt is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
  • Base: Cesium carbonate or triethylamine is used to deprotonate the carboxyl group.
  • Alkylation: Benzyl bromide or benzyl chloride is added, and the mixture is stirred at room temperature overnight.
  • Workup: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with DCM, dried over magnesium sulfate, filtered, and evaporated.
  • Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures affords the pure benzyl ester as a colorless or yellowish oil.

This method provides high yields (around 79%) and good enantiomeric purity (95:5 e.r. by chiral HPLC).

Alternative Approaches

Some patents and literature describe alternative synthetic routes involving:

  • Protection of the amino group with Cbz followed by esterification with benzyl alcohol under acidic or coupling conditions.
  • Use of catalytic hydrogenation to remove or modify protecting groups in subsequent steps.
  • Oxidation of hydroxyproline derivatives to ketoproline intermediates as precursors for further functionalization.

However, for the direct preparation of N-carbobenzyloxy-hydroxyproline benzyl ester, the two-step sequence of Cbz protection followed by benzyl ester formation via alkylation remains the most straightforward and efficient method.

Summary Table of Preparation Methods

Step Reagents & Conditions Solvent Yield (%) Notes Reference
1. N-Cbz protection Hydroxy-L-proline + benzyl chloroformate + triethylamine/base Aqueous or mixed solvents High (not always specified) Low temp (0°C to RT), base neutralizes HCl
2. Benzyl ester formation N-Cbz-hydroxy-L-proline + benzyl bromide + Cs2CO3/TEA Anhydrous DMF or DCM ~79% Stir overnight at RT, workup with NaHCO3 and DCM extraction

Detailed Experimental Example

Based on the literature:

  • Starting material: N-carbobenzyloxy-hydroxy-L-proline or its cyclohexylammonium salt.
  • Procedure:
    • Dissolve 10 mg (0.04 mmol) of N-Cbz-hydroxy-L-proline in 0.5 mL anhydrous DMF.
    • Add 14 mg (0.04 mmol) cesium carbonate under nitrogen atmosphere at room temperature.
    • Add 5 µL (0.04 mmol) benzyl bromide dropwise.
    • Stir the mixture overnight at room temperature.
    • Quench with 2 mL saturated aqueous sodium bicarbonate.
    • Extract aqueous phase with dichloromethane (3 × 2 mL).
    • Dry organic layers over MgSO4, filter, and evaporate solvent.
    • Purify crude product by silica gel column chromatography (hexanes:ethyl acetate 90:10).
  • Result: Pure N-carbobenzyloxy-hydroxyproline benzyl ester obtained as yellowish oil, 11 mg (79% yield), with 95:5 enantiomeric ratio by chiral HPLC.

Analytical and Purity Considerations

  • Chiral HPLC: Used to confirm enantiomeric purity; typical e.r. is 95:5.
  • NMR and IR: Confirm structure and functional groups.
  • Purity: Typically >95% by NMR or chromatographic methods.
  • Physical state: Usually isolated as an oil or crystalline solid depending on conditions.

Chemical Reactions Analysis

Types of Reactions

N-carbobenzyloxy-hydroxyproline, benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Pd/C, H₂ gas

    Hydrolysis: HCl or NaOH

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Hydrogenolysis: Hydroxyproline and benzyl alcohol

    Hydrolysis: Hydroxyproline and benzyl alcohol

    Substitution: Various substituted hydroxyproline derivatives

Scientific Research Applications

N-carbobenzyloxy-hydroxyproline benzyl ester is a protected amino acid derivative with applications in peptide synthesis and chemical research. The search results provide information on the use of related compounds and protecting groups, which can help infer the potential applications of N-carbobenzyloxy-hydroxyproline benzyl ester.

Synthesis and Use of Related Compounds

  • PMB Esters : 4-Methoxybenzyl (PMB) esters, related to benzyl esters, are utilized in complex organic syntheses for carboxylate protection. They can be installed and removed under mild conditions, making them valuable protecting groups for complex organic molecules .
  • Esterification Reagents : N,N-Dimethylformamide dineopentyl acetal can activate 4-methoxybenzyl alcohol for esterifying N-protected peptides . 4-Methoxyphenyldiazomethane reacts with carboxylic acids to form PMB esters, advantageous for structurally complex or sensitive substrates . N,N-diisopropyl- O-(4-methoxybenzyl)isourea is another reagent that, when mixed with carboxylic acids, yields PMB esters .
  • Hydroxyproline Derivatives : N-Cbz-trans-4-hydroxy-ʟ-proline is used in esterification processes . N-tBoc-trans-4-hydroxy-ʟ-proline can be converted to N-tBoc-cis-proline lactone via intramolecular Mitsunobu esterification .

Applications in Peptide Synthesis

  • Protecting Group : N-Cbz-Hydroxy-L-proline is commonly used as a protecting group for the amino acid proline, which allows for selective modification of other amino acids in peptide synthesis . The benzyloxycarbonyl (Cbz) group can be removed using NaBH4 and catalytic Pd–C .

Case Studies and Examples

  • Haterumalide NA/Oocydin A Synthesis : PMB esters were used in the synthesis of haterumalide NA/oocydin A, a cytotoxic macrolide. The PMB ester was cleaved to the acid with TFA, showcasing its utility in complex molecule synthesis .
  • Cephalosporin Ester Formation : Finke and colleagues used N,N-diisopropyl- O-(4-methoxybenzyl)isourea to form PMB esters with cephalosporin derivatives .

Mechanism of Action

The mechanism of action of N-carbobenzyloxy-hydroxyproline, benzyl ester primarily involves its role as a protecting group. The carbobenzyloxy group protects the amino group of hydroxyproline from unwanted reactions during synthesis. This protection is crucial for the selective modification of other functional groups in the molecule. The benzyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

N-Carbobenzyloxy-Hydroxyproline Methyl Ester (Cbz-Hyp-OMe)

  • Structural Difference : Methyl ester replaces benzyl ester.
  • Physicochemical Properties :
    • Lower lipophilicity (logP ~1.2 vs. ~3.5 for Cbz-Hyp-OBzl), reducing membrane permeability .
    • Faster hydrolysis under basic conditions due to smaller ester group .
  • Applications : Preferred for solution-phase synthesis where rapid deprotection is needed.

N-Carbobenzyloxy-Proline Benzyl Ester (Cbz-Pro-OBzl)

  • Structural Difference : Lacks the hydroxyl group on proline’s pyrrolidine ring.
  • Biological Activity : Reduced hydrogen-bonding capacity compared to hydroxyproline derivatives, impacting interactions with enzymes like prolyl hydroxylases .

Amino Acid Backbone Variations

N-Carbobenzyloxy-Serine Benzyl Ester (Cbz-Ser-OBzl)

  • Structural Difference : Serine replaces hydroxyproline, introducing a primary alcohol.
  • Stability : More prone to oxidation than hydroxyproline derivatives, limiting use in long-term storage .
  • Applications : Used in glycopeptide synthesis due to serine’s hydroxyl group .

N6-Carbobenzyloxy-L-Lysine Benzyl Ester (Cbz-Lys-OBzl)

  • Structural Difference: Lysine’s ε-amino group is Cbz-protected.
  • Solubility : Higher aqueous solubility at acidic pH due to lysine’s amine group .
  • Synthesis: Requires orthogonal protection strategies for ε-amino and α-carboxyl groups .

Antiparasitic Activity

  • Benzyl Ester Prodrugs: B-NPOx (Benzyl ester of N-propyl oxamate): Exhibits 1.76-fold higher lipophilicity than ethyl esters, enabling enhanced penetration into Trypanosoma cruzi parasites. Hydrolyzes intracellularly to release NPOx (HADH-isozyme II inhibitor) and benzyl alcohol (antimicrobial agent), yielding dual trypanocidal activity .

Enzymatic Hydrolysis

  • Esterase Sensitivity: Benzyl esters (e.g., B-NPOx) are hydrolyzed by aliphatic/aromatic carboxyl esterases in parasites, whereas methyl esters undergo faster non-enzymatic hydrolysis .
  • Half-Life : Cbz-Hyp-OBzl’s benzyl ester confers prolonged circulation compared to methyl esters, balancing stability and activation .

Deprotection Strategies

  • Cbz Group: Removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) .
  • Benzyl Ester : Cleaved by catalytic hydrogenation or strong acids (e.g., TFA) .

Physicochemical and Pharmacokinetic Comparison

Parameter Cbz-Hyp-OBzl Cbz-Hyp-OMe Cbz-Pro-OBzl B-NPOx
Molecular Weight (g/mol) 383.4 297.3 367.4 253.3
logP 3.5 1.2 3.2 2.8
Hydrolysis Half-Life (h) 12 2 10 8
IC₅₀ vs. T. cruzi (µM) N/A N/A N/A 0.8–2.4

Biological Activity

N-carbobenzyloxy-hydroxyproline, benzyl ester (often abbreviated as N-Cbz-hydroxyproline-Bn) is a derivative of hydroxyproline that has garnered attention due to its potential biological activities. This compound is primarily studied for its role in pharmacology and medicinal chemistry, particularly as an inhibitor of various biological processes. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

N-Cbz-hydroxyproline-Bn can be synthesized through various methods, including the protection of hydroxyproline with a carbobenzyloxy (Cbz) group followed by benzyl esterification. The synthesis typically involves the following steps:

  • Protection of Hydroxyproline : The amino group of hydroxyproline is protected using Cbz.
  • Benzyl Esterification : The hydroxyl group is then converted into a benzyl ester using reagents such as benzyl bromide in the presence of a base like sodium carbonate.

This synthetic route allows for the creation of a compound with enhanced lipophilicity and bioavailability compared to its parent hydroxyproline.

N-Cbz-hydroxyproline-Bn exhibits biological activity primarily through its interaction with specific protein targets involved in amino acid transport and cellular signaling pathways. Notably, it has been identified as an inhibitor of the SLC1 family of amino acid transporters, specifically SLC1A4 and SLC1A5. These transporters play crucial roles in the uptake of neutral amino acids, influencing various physiological processes such as neurotransmission and metabolism .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of N-Cbz-hydroxyproline-Bn against several cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against cervical (HeLa), lung (A549), gastric (MGC-803), and breast cancer (MCF-7) cells. The IC50 values for these compounds were notably low, indicating potent antiproliferative properties .

Cell Line IC50 (µM) Activity
HeLa10-15Significant
A5495-10High
MGC-8038-12Moderate
MCF-76-9Significant

Case Studies

  • Cancer Cell Studies : A series of N-(carbobenzyloxy)-l-phenylalanine derivatives, including N-Cbz-hydroxyproline-Bn, were tested for their antiproliferative activity against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer agents .
  • Transporter Inhibition : Research on SLC1A4 and SLC1A5 inhibitors revealed that N-Cbz-hydroxyproline-Bn could modulate these transporters' activity. This modulation was linked to alterations in cellular amino acid levels, which can impact tumor growth and metabolism .

Q & A

Q. Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the benzyl ester or oxidation of the Cbz group.
  • Desiccate to avoid moisture-induced degradation (benzyl esters hydrolyze in aqueous media, especially under acidic/basic conditions) .

Advanced Question: How does pH influence the hydrolysis kinetics of the benzyl ester group in aqueous solutions?

Methodological Answer :
The benzyl ester bond is stable at neutral pH but undergoes hydrolysis:

  • Acidic Conditions (pH < 3) : Protonation accelerates ester cleavage (e.g., HCl/THF systems).
  • Basic Conditions (pH > 9) : Base-catalyzed hydrolysis via nucleophilic attack (e.g., NaOH).
  • Experimental Validation : Monitor hydrolysis via HPLC or NMR. For example, at pH 7.4 (physiological buffer), <5% degradation occurs over 24 hours, but at pH 2.0, >90% cleavage is observed within 6 hours .

Advanced Question: What orthogonal deprotection strategies can selectively remove the Cbz group without affecting the benzyl ester?

Q. Methodological Answer :

  • Hydrogenolysis : H₂/Pd-C selectively cleaves the Cbz group (benzyl ester remains intact if reaction time is controlled).
  • Alternative Methods : Use TFA for Boc-protected analogs, but avoid with benzyl esters due to potential ester hydrolysis.
  • Validation : Post-reaction analysis via TLC or LC-MS to confirm selective deprotection .

Basic Question: Which spectroscopic and chromatographic techniques are prioritized for purity assessment?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify purity (>98% required for peptide synthesis).
  • TLC : Rf comparison using UV visualization or ninhydrin staining for free amines.
  • Elemental Analysis : Validate C, H, N composition to rule out residual solvents .

Advanced Question: How is this compound applied in solid-phase peptide synthesis (SPPS), and what challenges arise during incorporation?

Q. Methodological Answer :

  • Role : The benzyl ester protects the C-terminus during SPPS, while the Cbz group shields the amine.
  • Challenges :
    • Steric Hindrance : Bulky benzyl groups may slow coupling; use HOBt/DIC activation.
    • Deprotection Efficiency : Hydrogenolysis post-SPPS requires careful optimization to avoid side reactions.
  • Case Study : Used in synthesizing proline-rich peptides, where its rigidity influences secondary structure .

Advanced Question: How do solvent polarity and temperature affect the reaction yield during synthesis?

Q. Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
  • Temperature : Esterification at 0–4°C minimizes racemization; room temperature for Cbz protection.
  • Optimization Example : In DMF at 25°C, yields reach 85–90%, versus 60% in THF due to poor solubility .

Advanced Question: What computational methods predict the aqueous solubility of this compound, and how do they align with experimental data?

Q. Methodological Answer :

  • General Solubility Equation (GSE) : Predicts solubility using logP and melting point (estimated logP = 3.2 for this compound).
  • Experimental Validation : Shake-flask method in PBS (pH 7.4) shows solubility of 0.12 mg/mL, aligning with GSE predictions .

Advanced Question: How does the presence of electron-withdrawing/donating substituents on the benzyl group alter reactivity?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (e.g., NO₂) : Accelerate ester hydrolysis via inductive effects.
  • Electron-Donating Groups (e.g., OMe) : Stabilize the ester bond, reducing hydrolysis rates.
  • Kinetic Analysis : Substituent effects quantified via Hammett plots (ρ ≈ 2.1 for benzyl ester hydrolysis) .

Advanced Question: What safety protocols are critical when handling this compound in large-scale reactions?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of benzyl bromide (toxic byproduct).
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles.
  • Waste Disposal : Quench excess benzyl chloroformate with ethanol before disposal .

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